molecular formula C8H6ClF3O2S B1528385 3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1211524-22-9

3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1528385
CAS No.: 1211524-22-9
M. Wt: 258.65 g/mol
InChI Key: RQFZQUVLBVRQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a synthetic organic compound with the chemical formula C8H6ClF3O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-methyl-5-(trifluoromethyl)benzene. This can be achieved by reacting the benzene derivative with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfonyl Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is used in several scientific research applications:

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive compared to other sulfonyl chlorides .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the methyl group at the 3-position.

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but has a bromine atom instead of a methyl group.

    3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Contains two trifluoromethyl groups instead of one.

Uniqueness

3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic applications.

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c1-5-2-6(8(10,11)12)4-7(3-5)15(9,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFZQUVLBVRQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211524-22-9
Record name 3-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.